molecular formula C21H20N2OS B3002380 2-((4-Methylphenyl)sulfanyl)nicotinaldehyde o-(4-methylbenzyl)oxime CAS No. 477885-93-1

2-((4-Methylphenyl)sulfanyl)nicotinaldehyde o-(4-methylbenzyl)oxime

Cat. No. B3002380
CAS RN: 477885-93-1
M. Wt: 348.46
InChI Key: YMOFDIKOCVFRNM-OEAKJJBVSA-N
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Description

“2-((4-Methylphenyl)sulfanyl)nicotinaldehyde o-(4-methylbenzyl)oxime” is a versatile chemical compound used in scientific research for various applications, including drug discovery, molecular biology, and material science. It has a CAS Number of 338982-20-0 and a molecular weight of 229.3 .


Molecular Structure Analysis

The linear formula of this compound is C13H11NOS . The InChI code is 1S/C13H11NOS/c1-10-4-6-12(7-5-10)16-13-11(9-15)3-2-8-14-13/h2-9H,1H3 and the InChI key is GBXIOMWDPVMNHG-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound has a melting point of 82-84 degrees Celsius .

Scientific Research Applications

  • Heterocycle Synthesis : A study by Miyata et al. (2002) discusses the synthesis of cyclic β-amino acids using a method that involves sulfanyl radical addition-cyclization of oxime ethers and hydrazones. This method was applied to synthesize 2-aminocyclopentanecarboxylic acid and 4-amino-3-pyrrolidinecarboxylic acid, demonstrating the compound's utility in complex organic syntheses (Miyata et al., 2002).

  • Crystal Structure Analysis : Lodochnikova et al. (2017) investigated the crystallization of chiral derivatives of 1,5-dihydro-2H-pyrrol-2-one, leading to different crystal modifications. This research highlights the compound's relevance in studying structural aspects of solid solution formation (Lodochnikova et al., 2017).

  • Potential Pharmacological Activities : Al-Wahaibi et al. (2021) described the structural characterization of dihydropyrimidine-5-carbonitrile derivatives, including a sulfanyl-substituted compound. The research involved molecular docking simulations to assess these compounds as potential dihydrofolate reductase inhibitors (Al-Wahaibi et al., 2021).

  • Organic Synthesis Intermediates : Schroeder et al. (1992) demonstrated the use of similar compounds in the preparation of stereochemically pure 3-(1-aminoethyl)pyrrolidines, which are important intermediates for quinolone antibacterials (Schroeder et al., 1992).

  • Chemical Synthesis and Bioactivity : Rahman et al. (2005) synthesized novel compounds including sulfanyl-substituted thiazolidin-4-ones and analyzed their structural assignment, stereochemistry, and biological assays (Rahman et al., 2005).

  • Potential Antileukotrienic Agents : Jampílek et al. (2004) described the synthesis of sulfanyl-substituted phenyl compounds as new potential antileukotrienic drugs, highlighting the compound's potential in medicinal chemistry (Jampílek et al., 2004).

Safety and Hazards

The safety information available indicates that this compound is an irritant . For more detailed safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

(E)-N-[(4-methylphenyl)methoxy]-1-[2-(4-methylphenyl)sulfanylpyridin-3-yl]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2OS/c1-16-5-9-18(10-6-16)15-24-23-14-19-4-3-13-22-21(19)25-20-11-7-17(2)8-12-20/h3-14H,15H2,1-2H3/b23-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMOFDIKOCVFRNM-OEAKJJBVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CON=CC2=C(N=CC=C2)SC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CO/N=C/C2=C(N=CC=C2)SC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-Methylphenyl)sulfanyl)nicotinaldehyde o-(4-methylbenzyl)oxime

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